molecular formula C11H12F3N B13981989 (S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine

(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine

Cat. No.: B13981989
M. Wt: 215.21 g/mol
InChI Key: XDXBTVVTMUEYAB-JTQLQIEISA-N
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Description

(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-3-enylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and an appropriate amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-(trifluoromethyl)benzaldehyde and the amine.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[4-(trifluoromethyl)phenyl]ethylamine: Similar structure but with an ethylamine chain instead of a but-3-enylamine chain.

    (S)-1-[4-(trifluoromethyl)phenyl]propylamine: Similar structure but with a propylamine chain instead of a but-3-enylamine chain.

Uniqueness

(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine is unique due to its specific combination of a trifluoromethyl group and a but-3-enylamine chain, which imparts distinct chemical and biological properties. The longer carbon chain in the but-3-enylamine moiety may influence the compound’s reactivity and interaction with biological targets compared to its shorter-chain analogs.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine

InChI

InChI=1S/C11H12F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10H,1,3,15H2/t10-/m0/s1

InChI Key

XDXBTVVTMUEYAB-JTQLQIEISA-N

Isomeric SMILES

C=CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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